![molecular formula C12H15NO4 B5521594 methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate often involves complex organic reactions, including the use of Schiff bases reduction routes and reactions with formaldehyde under basic conditions to form various products with intricate molecular structures (Ajibade & Andrew, 2021) (Solujić, Nelson, & Fischer, 1999).

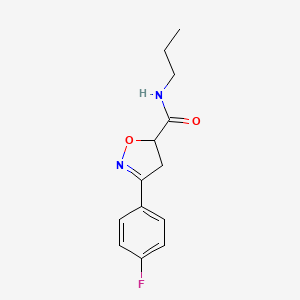

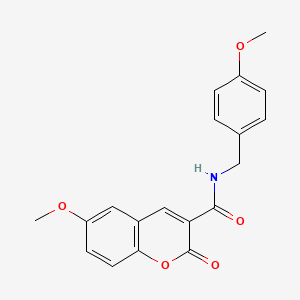

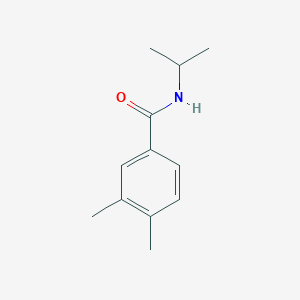

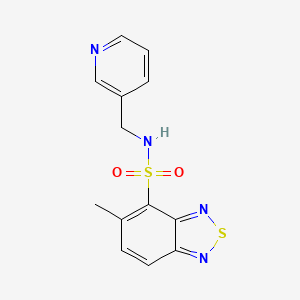

Molecular Structure Analysis

Molecular structure and spectroscopic properties of related compounds, characterized by X-ray diffraction, FT-IR, and UV–Vis spectroscopy, show that these compounds can form various molecular structures stabilized by intermolecular interactions, such as hydrogen bonding (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Compounds similar to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate participate in various chemical reactions, including interactions with proton donors and undergo specific solvation processes, which highlight their potential chemical reactivity and application in synthesis (Ruysen & Zeegers-Huyskens, 1986) (Penso et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate, such as miscibility, phase transitions, and the ability to form specific crystal structures, can provide insights into their physical behavior and potential uses in materials science (Deng et al., 2008).

Chemical Properties Analysis

Analysis of the chemical properties of related compounds, including their reactivity in the presence of various chemical agents and under different conditions, reveals the versatility and potential applications of these compounds in chemical synthesis and other areas (Furutani et al., 2002).

Aplicaciones Científicas De Investigación

Miscibility and Osteocompatibility of Biodegradable Blends

A study on the miscibility and in vitro osteocompatibility of biodegradable blends involving polyphosphazenes and poly(lactic acid-glycolic acid) (PLAGA) demonstrates the application of complex chemicals in biomaterials for musculoskeletal applications. These blends show promise for cell adhesion, proliferation, and enhanced phenotypic expression in primary rat osteoblasts in vitro, indicating their potential in medical materials and tissue engineering (Deng et al., 2008).

Photocatalytic and Photoelectrochemical Applications

Research on graphitic carbon nitride (g-C3N4) at different temperatures for visible/UV photocatalytic performance and photoelectrochemical sensing illustrates the utilization of specific chemical compounds for environmental and sensing applications. The improved photocatalytic activity and potential in photoelectrochemical sensing applications highlight the role of advanced materials in environmental remediation and detection technologies (Mo et al., 2015).

Carbon Dioxide Capture and Absorption

Studies on the absorption of carbon dioxide into various solutions, such as amino acid ionic liquids, showcase the application of chemical compounds in CO2 capture technologies. These studies explore the efficiency and kinetics of CO2 absorption, contributing to the development of more effective and environmentally friendly methods for addressing climate change and greenhouse gas emissions (Zhou et al., 2012).

Supercapacitors and Energy Storage

Research on nitrogen-doped porous carbon for supercapacitors demonstrates the use of chemical modifications to enhance the electrochemical performance of energy storage devices. The synthesis process and the resulting improvements in specific capacitance, rate capability, and cycling durability underscore the significance of chemical engineering in advancing energy storage technologies (Jiang et al., 2015).

Propiedades

IUPAC Name |

methyl 2-[methyl-(4-methylphenoxy)carbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9-4-6-10(7-5-9)17-12(15)13(2)8-11(14)16-3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMITSQTRXZSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)